molecular formula C16H25Cl2NO3 B5296526 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride

4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride

Cat. No. B5296526
M. Wt: 350.3 g/mol
InChI Key: KWUDVNSDVWAEKZ-UHFFFAOYSA-N
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Description

4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as MCL-1 inhibitor, is a small molecule drug that has shown promising results in the treatment of cancer.

Mechanism of Action

The mechanism of action of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride involves the inhibition of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride. 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride is a protein that is overexpressed in many types of cancer and is responsible for promoting cancer cell survival. By inhibiting the activity of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride, 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride induces cancer cell death and promotes tumor regression.
Biochemical and Physiological Effects:
4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride has been shown to induce cancer cell death and promote tumor regression. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments include its ability to induce cancer cell death and promote tumor regression, as well as its minimal toxicity in normal cells. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research and development of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride. One direction is to further investigate its efficacy in the treatment of different types of cancer. Another direction is to explore its potential in combination therapy with other cancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride involves several steps. The first step involves the reaction of 6-chloro-2,3-dimethylphenol with ethylene oxide to form 2-(6-chloro-2,3-dimethylphenoxy)ethanol. The second step involves the reaction of the previous compound with morpholine to form 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine. The final step involves the reaction of the previous compound with hydrochloric acid to form 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride.

Scientific Research Applications

4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride, a protein that is overexpressed in many types of cancer and is responsible for promoting cancer cell survival. By inhibiting the activity of 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride, 4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride induces cancer cell death and promotes tumor regression.

properties

IUPAC Name

4-[2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3.ClH/c1-13-3-4-15(17)16(14(13)2)21-12-11-20-10-7-18-5-8-19-9-6-18;/h3-4H,5-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDVNSDVWAEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OCCOCCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

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